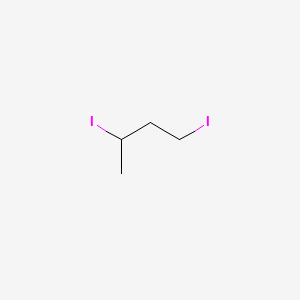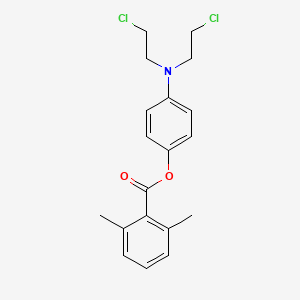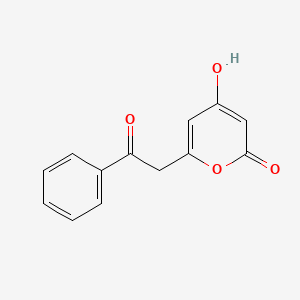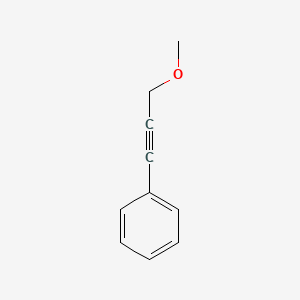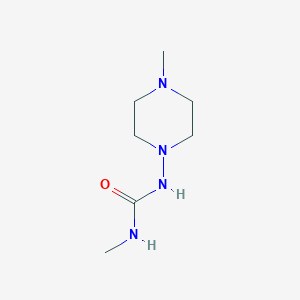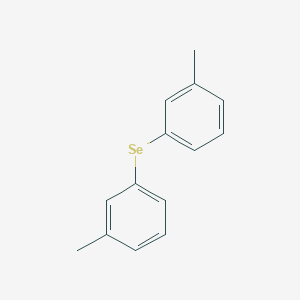
(2-Chlorohexyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorohexyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H13Cl3OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of both phosphonic and chloroalkyl functional groups, making it valuable in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Chlorohexyl)phosphonic dichloride can be synthesized through the reaction of hexylphosphonic dichloride with thionyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H13P(O)Cl2+SOCl2→C6H13Cl3OP+SO2+HCl
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of continuous flow reactors is common to optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorohexyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroalkyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphonic group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include (2-aminohexyl)phosphonic dichloride, (2-hydroxyhexyl)phosphonic dichloride, and (2-mercaptohexyl)phosphonic dichloride.
Oxidation Reactions: Products include hexylphosphonic acid and hexylphosphonates.
Reduction Reactions: Products include hexylphosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chlorohexyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of (2-Chlorohexyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The phosphonic group can form stable complexes with metal ions, while the chloroalkyl group can undergo nucleophilic substitution reactions. These interactions are crucial for its applications in catalysis, material science, and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethyl)phosphonic dichloride: Similar in structure but with a shorter alkyl chain.
(2-Chloropropyl)phosphonic dichloride: Contains a propyl group instead of a hexyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Chlorohexyl)phosphonic dichloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
23897-37-2 |
|---|---|
Molekularformel |
C6H12Cl3OP |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
2-chloro-1-dichlorophosphorylhexane |
InChI |
InChI=1S/C6H12Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HAXLKACTLZLTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CP(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
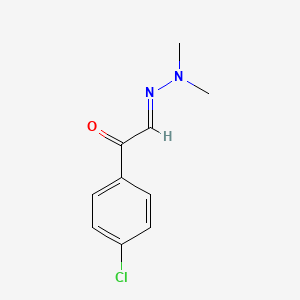
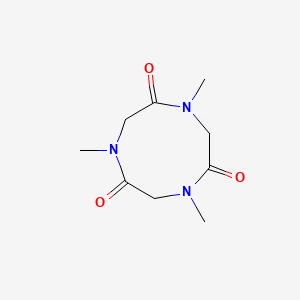
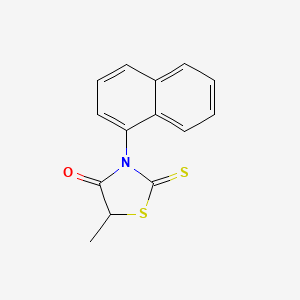
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
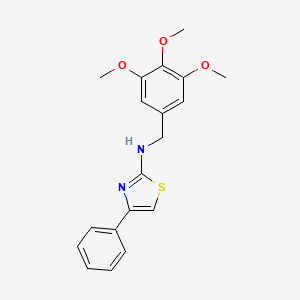
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
